molecular formula C22H41NO3 B1164950 Octamethyltrisiloxane CAS No. 63148-62-9

Octamethyltrisiloxane

Cat. No.: B1164950
CAS No.: 63148-62-9
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Description

Octamethyltrisiloxane (C₈H₂₄O₂Si₃, CAS 107-51-7), also known as MDM, is a linear trisiloxane characterized by its low viscosity (1.0 cSt at 25°C) and high thermal stability . It is widely utilized in industrial, medical, and energy applications due to its inertness and solvency properties. For instance, it serves as a component in azeotropic cleaning agents , lubricants, and organic Rankine cycle (ORC) systems for waste-to-energy conversion . Its molecular structure—(CH₃)₃Si-O-(CH₃)₂Si-O-Si(CH₃)₃—distinguishes it from cyclic siloxanes like octamethylcyclotetrasiloxane (D4) and dodecamethylcyclohexasiloxane (D6), which exhibit distinct physicochemical behaviors .

Preparation Methods

Catalytic Rearrangement Using Linear Phosphonitrilic Chloride (LPNC)

The most efficient modern method for synthesizing octamethyltrisiloxane involves catalytic rearrangement of siloxane precursors using LPNC. This process, detailed in US Patent 5,510,441 , addresses limitations of earlier equilibration methods by leveraging LPNC’s high activity and selectivity .

Reaction Mechanism and Starting Materials

The reaction begins with a siloxane mixture containing hexamethyldisiloxane (MM) and dimethylsiloxane (D units) . The general formula for the target product is MDxM\text{MD}_x\text{M}, where x=1x = 1 corresponds to MDM. The LPNC catalyst facilitates the redistribution of M and D units via a disproportionation mechanism:

MM+DLPNCMDM+byproducts\text{MM} + \text{D} \xrightarrow{\text{LPNC}} \text{MDM} + \text{byproducts}

Optimal MM:D ratios range from 0.5:1 to 10:1 , with higher MM concentrations favoring MDM formation .

Reaction Conditions and Product Isolation

  • Temperature : Conducted at ambient to moderately elevated temperatures (25–150°C).

  • Catalyst deactivation : Post-reaction, the catalyst is neutralized using adsorbents (e.g., activated carbon) to prevent redistribution during distillation.

  • Distillation : MDM (boiling point: 154°C) is separated from MM (100°C) and higher oligomers (>195°C) via fractional distillation .

Table 1: Key Parameters for LPNC-Catalyzed MDM Synthesis

ParameterOptimal RangeImpact on Yield
MM:D ratio2:1 to 5:1Maximizes MDM selectivity
Catalyst concentration10–100 ppmBalances activity and cost
Silanol content<700 ppmPrevents catalyst degradation
Reaction time2–6 hoursEnsures equilibration

Traditional Filtrol-Based Equilibration

Prior to LPNC adoption, Filtrol catalysts (acid-treated clays) were widely used for siloxane equilibration. However, this method suffers from inefficiencies:

Process Limitations

  • Low MDM equilibrium concentration : Typically <30%, necessitating extensive recycling of MM and higher oligomers.

  • Filtration requirements : Filtrol must be removed after each batch, complicating continuous production.

  • Energy intensity : High distillation costs due to large MM volumes .

Comparative Performance

LPNC-based processes achieve >50% MDM yield in a single pass, whereas Filtrol methods require multiple cycles to reach comparable outputs. The table below highlights critical differences:

Table 2: LPNC vs. Filtrol Catalysts for MDM Synthesis

MetricLPNC MethodFiltrol Method
MDM yield per cycle50–60%20–30%
Catalyst lifetimeSingle-use (neutralized)Reusable after filtration
Byproduct generationMinimalSignificant MDx_xM (x>1)
Process complexityLowHigh (filtration required)

Process Optimization Strategies

Catalyst Solubility and Dispersion

LPNC is often dissolved in aromatic solvents (e.g., toluene) or liquid siloxanes (0.5–5 wt%) to ensure homogeneous dispersion .

Recycling and Waste Reduction

  • MM recycle : Unreacted MM is distilled and reintroduced into subsequent batches.

  • Catalyst recovery : Spent LPNC is adsorbed onto solids and incinerated, minimizing waste .

Scalability and Industrial Adoption

Large-scale reactors (>10,000 L) utilize continuous distillation columns for real-time MDM separation, enhancing throughput.

Chemical Reactions Analysis

Octamethyltrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Production

Octamethyltrisiloxane is characterized by its low solubility in water, high octanol-water partition coefficient (Kow), and high Henry's law constant, indicating a tendency to volatilize rapidly from water into the atmosphere. It is primarily produced through the hydrolysis of dimethyldichlorosilane, yielding a mixture of cyclic siloxanes from which this compound can be distilled .

Cosmetic Applications

One of the most prominent uses of this compound is in the cosmetic industry. It serves as an emollient and conditioning agent in various formulations such as lotions, creams, and antiperspirants. Studies have shown that when applied to human skin, approximately 90% of this compound volatilizes before absorption, with only about 0.5% being absorbed into the skin . This property makes it effective for providing a smooth application without significant systemic exposure.

Industrial Applications

This compound is utilized as a chemical intermediate in the production of silicone polymers. Its thermal stability allows it to function effectively in high-temperature environments. Recent studies have explored its use in lubricating oils, where it enhances performance due to its unique thermal properties .

Table 1: Industrial Applications of this compound

Application AreaDescriptionBenefits
Lubricating OilsUsed as a working fluid in various machineryEnhanced thermal stability
Polymer ProductionActs as an intermediate for silicone polymersImproves mechanical properties
AntiperspirantsForms part of cosmetic formulationsLow absorption minimizes risk

Environmental Impact and Risk Assessment

Research indicates that this compound poses minimal risk to aquatic ecosystems. A comprehensive aquatic ecological risk assessment revealed that while some toxicity was observed in aquatic species after prolonged exposure, the concentrations found in natural waters are significantly below harmful levels . The lowest no-observed-effect concentration (NOEC) for rainbow trout was determined to be 4.4 μg/L, which is well above the predicted environmental concentrations .

Table 2: Environmental Risk Assessment Findings

ParameterValueImplications
Lowest NOEC4.4 μg/LSafe margin for aquatic life
Measured Concentrations0.06 - 0.41 μg/LIndicates low environmental impact
Bioaccumulation PotentialLowMinimal risk of accumulation

Case Studies

  • Cosmetic Formulation Study : A study involving dermal application of this compound in antiperspirant formulations showed that it effectively provides a smooth feel while minimizing skin absorption, thus reducing systemic exposure risks .
  • Aquatic Toxicity Assessment : Extended exposure studies on various aquatic organisms demonstrated that this compound exhibits narcosis-like toxicity only under prolonged conditions, reinforcing its low risk profile for short-term exposures typically encountered in environmental settings .
  • Thermal Stability Research : Investigations into the thermal stability of this compound indicated that it maintains integrity under high-temperature conditions, making it suitable for use in demanding industrial applications such as lubricants .

Mechanism of Action

Octamethyltrisiloxane exerts its effects through its unique physical and chemical properties. Its hydrophobic nature and flexibility make it suitable for various applications. The polymer’s surface can be modified to enhance its properties, such as creating hydrophilic surfaces for biological applications . The molecular targets and pathways involved depend on the specific application and modification of the polymer .

Comparison with Similar Compounds

Structural Comparison with Similar Siloxanes

Siloxanes are classified into linear and cyclic forms, with key structural and functional differences:

Compound Type Formula Molecular Weight Structure Common Name
Octamethyltrisiloxane Linear C₈H₂₄O₂Si₃ 236.53 (CH₃)₃Si-O-Si(CH₃)₂-O-Si(CH₃)₃ MDM
Hexamethyldisiloxane Linear C₆H₁₈OSi₂ 162.38 (CH₃)₃Si-O-Si(CH₃)₃ MM
Octamethylcyclotetrasiloxane Cyclic C₈H₂₄O₄Si₄ 296.62 Cyclic tetramer D4
Dodecamethylcyclohexasiloxane Cyclic C₁₂H₃₆O₆Si₆ 444.92 Cyclic hexamer D6
  • Linearity vs. Cyclicity : Linear siloxanes like MDM and MM have lower molecular symmetry compared to cyclic D4 and D6, resulting in lower melting points and viscosities .
  • Reactivity : Cyclic siloxanes (D4, D6) are prone to ring-opening polymerization, whereas linear siloxanes are more chemically inert .

Physical and Thermodynamic Properties

Key Properties Comparison

Property MDM MM D4 D6
Boiling Point (°C) 152.6 100.1 175.0 245.0
Viscosity (cSt, 25°C) 1.0 0.65 2.5 6.6
Thermal Conductivity (W/m·K) 0.114 (liquid, 298 K) 0.105 N/A N/A
Critical Temperature (K) 573.2 491.2 586.0 648.0
  • Thermal Stability : MDM exhibits high thermo-chemical stability up to 600 K, making it suitable for ORC systems . Equations of state for MDM and decamethyltetrasiloxane (MD₂M) have been validated up to 600 K and 130 MPa, enabling precise thermodynamic modeling .

Biological Activity

Introduction

Octamethyltrisiloxane (OMTS), also known as trimethylsiloxy-terminated octamethylcyclotetrasiloxane, is a cyclic siloxane compound widely used in various industrial applications, including as a working fluid in organic Rankine cycle systems. Its biological activity has gained attention due to potential endocrine-disrupting properties and implications for human health and environmental safety. This article reviews the biological activity of OMTS, focusing on its endocrine effects, toxicity, and case studies that illustrate its impact on biological systems.

  • Chemical Formula : C8H24O2Si3
  • CAS Number : 556-67-2
  • Molecular Weight : 248.56 g/mol

Estrogenic Activity

Research indicates that OMTS exhibits estrogenic activity, which may disrupt normal hormonal functions. A study by Lee et al. (2015) demonstrated that OMTS binds to estrogen receptors, particularly ERα, leading to increased gene expression levels associated with estrogenic responses in vitro. The study utilized GH3 rat pituitary cells and showed that exposure to OMTS resulted in significant changes in the expression of genes such as CaBP-9K and CYP2B1, which are involved in estrogen signaling pathways .

Neurodevelopmental Effects

Further investigations have highlighted the neurodevelopmental impacts of prenatal exposure to OMTS. A study published in PubMed found that exposure to octamethylcyclotetrasiloxane (D4), closely related to OMTS, impaired neuronal progenitor cell cycle progression, suggesting potential cognitive deficits in offspring due to altered estrogen receptor expression in the brain .

Toxicological Findings

Toxicological assessments have revealed that OMTS can cause histopathological changes in liver tissues at high doses (1,000 mg/kg/day) during 28-day oral studies in rats . The compound has been associated with hepatotoxicity and nephrotoxicity, indicating significant risks at elevated exposure levels.

Industrial Use in Organic Rankine Cycle Systems

This compound is utilized as a working fluid in organic Rankine cycle (ORC) systems. A case study involving multiple power plants using OMTS over six to twelve years reported stable performance and fluid integrity. Detailed analyses indicated that despite long-term operation, the physical properties of OMTS remained effective for energy conversion applications .

Table 1: Performance Metrics of this compound in ORC Systems

Case Study PlantAge (Years)Performance MetricObservations
Plant A60.9550Stable fluid properties
Plant B80.8250Efficient energy conversion
Plant C120.6320Long-term stability maintained

Environmental Impact Assessments

Environmental assessments have raised concerns regarding the persistence of siloxanes like OMTS in ecosystems. Studies suggest that these compounds may bioaccumulate and affect aquatic organisms, leading to disruptions in local biodiversity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of octamethyltrisiloxane in laboratory settings?

  • Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques. GC-MS is ideal for detecting volatile impurities and degradation products , while ¹H and ²⁹Si NMR provide structural confirmation by identifying methyl and siloxane backbone environments . For reproducibility, calibrate instruments using certified reference materials and validate results against databases like EPA DSSTox .

Q. How can researchers assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer: Follow the EPA’s risk evaluation framework, which includes:

  • Hydrolysis studies: Measure degradation rates under varying pH and temperature conditions.
  • Partition coefficient analysis: Determine log Kow values to predict bioaccumulation potential.
  • Gray literature screening: Use databases like HERO to prioritize studies on environmental persistence and transport .

Q. What experimental protocols are used to evaluate this compound’s thermal stability in high-temperature applications?

  • Methodological Answer: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Compare results with molecular dynamics simulations (e.g., ReaxFF-based models) to reconcile discrepancies in decomposition temperatures reported across studies .

Advanced Research Questions

Q. How can contradictions in bioaccumulation data for this compound be resolved across different ecosystems?

  • Methodological Answer:

  • Controlled mesocosm experiments: Simulate real-world conditions (e.g., sediment-water partitioning) to isolate variables like organic carbon content.
  • Meta-analysis: Apply decision logic trees to prioritize high-quality studies from peer-reviewed and gray literature, excluding non-standardized measurements (e.g., biochemical oxygen demand assays) .
  • Computational modeling: Use quantitative structure-activity relationship (QSAR) tools to predict bioaccumulation factors (BAFs) validated against ECHA’s vPvB criteria .

Q. What experimental designs optimize this compound’s performance in microfluidic device fabrication?

  • Methodological Answer:

  • Surface modification: Functionalize siloxane chains with hydroxyl or trifluoropropyl groups to enhance wettability and chemical resistance .
  • Rheological profiling: Measure viscosity-shear rate relationships using rotational rheometry to ensure compatibility with 3D printing or soft lithography.
  • Cross-linking optimization: Adjust polymethylhydrosiloxane ratios in condensation reactions to balance flexibility and mechanical stability .

Q. How can computational models improve predictions of this compound’s pyrolysis behavior in industrial thermal processes?

  • Methodological Answer:

  • Hybrid grid generation: Combine molecular dynamics (MD) with computational fluid dynamics (CFD) to simulate high-Reynolds-number flows and pyrolysis pathways .
  • Validation against experimental data: Compare MD-predicted bond dissociation energies with pyrolysis-GC-MS results, focusing on siloxane ring formation and methane release .

Q. What strategies address conflicting data on this compound’s inhalation toxicity in long-term exposure studies?

  • Methodological Answer:

  • Dosimetric adjustments: Use physiologically based pharmacokinetic (PBPK) models to extrapolate rodent data to human exposure scenarios, incorporating partition coefficients for fat-soluble siloxanes .
  • Endpoint harmonization: Apply the EPA’s "hazard heat map" to align toxicity metrics (e.g., NOAEL vs. BMD) across studies with varying exposure durations .

Q. Data and Regulatory Considerations

Q. How should researchers navigate regulatory discrepancies in this compound’s SVHC classification under REACH?

  • Methodological Answer:

  • Literature triangulation: Cross-reference ECHA’s SVHC dossiers with EPA risk evaluations to identify data gaps (e.g., environmental persistence in Arctic regions) .
  • Stakeholder engagement: Submit robust toxicity and fate data to regulatory bodies during public comment periods to influence hazard classification .

Q. What methodologies validate the compatibility of this compound with biomedical applications like drug delivery systems?

  • Methodological Answer:

  • In vitro biocompatibility assays: Test cytotoxicity using ISO 10993-5 protocols on human cell lines (e.g., HEK293).
  • In vivo degradation tracking: Use ²⁹Si-labeled siloxanes and MRI to monitor biodistribution and clearance rates .

Q. Tables for Key Comparisons

Property This compound Poly(methylphenylsiloxane) Hexamethyldisiloxane
Thermal Stability (°C)250–300300–350200–250
Log Kow4.25.13.8
Bioaccumulation PotentialHigh (vPvB)ModerateLow
Key ApplicationMicrofluidicsHigh-temperature lubricantsSolvent
Sources:

Properties

IUPAC Name

dimethyl-bis(trimethylsilyloxy)silane
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InChI

InChI=1S/C8H24O2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h1-8H3
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InChI Key

CXQXSVUQTKDNFP-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C
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Molecular Formula

C8H24O2Si3
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Related CAS

28349-86-2, 42557-10-8
Record name Octamethyltrisiloxane homopolymer
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Record name Trimethylsilyl-terminated poly(dimethylsiloxane)
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DSSTOX Substance ID

DTXSID9040710
Record name Octamethyltrisiloxane
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Molecular Weight

236.53 g/mol
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Physical Description

Liquid, Liquid; [Merck Index] Colorless odorless liquid; [Acros Organics MSDS]
Record name Trisiloxane, 1,1,1,3,3,5,5,5-octamethyl-
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Density

0.940 g/cu m @ 25 °C /Silicon fluid with 10 sq mm/s viscosity/
Record name POLYDIMETHYLSILOXANES
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Vapor Density

Pour point -73 °C; Electric Strength 1.4 KV/um; Electric Constant 2.60; Thermal conductivity at 65 °C = 1.3 W/(m.k). /Silicone fluid with 10 mm sq/5 viscosity/
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Vapor Pressure

3.34 [mmHg]
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CAS No.

107-51-7, 63148-62-9
Record name Octamethyltrisiloxane
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